molecular formula C9H10BrNO2 B1270469 (R)-3-Amino-3-(3-bromophenyl)propanoic acid CAS No. 788153-27-5

(R)-3-Amino-3-(3-bromophenyl)propanoic acid

Cat. No. B1270469
M. Wt: 244.08 g/mol
InChI Key: RLYAXKJHJUXZOT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as racemic 2-amino-3-(heteroaryl)propanoic acids with a furan or thiophene nucleus, has been reported to achieve yields ranging from 48% to 94% through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method, highlighted by Kitagawa et al. (2004), showcases the potential approaches that might be adapted for synthesizing (R)-3-Amino-3-(3-bromophenyl)propanoic acid, emphasizing the significance of the reduction process and the choice of catalysts in achieving high yields without the unfavorable hydrogenolysis of bromine on the aromatic nucleus (Kitagawa, D. Khandmaa, Ayumi Fukumoto, & M. Asada, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, particularly those with bromophenyl groups, has been extensively analyzed using techniques like single-crystal X-ray analysis. Kumarasinghe et al. (2009) discussed the synthesis of compounds with bromophenyl groups, emphasizing the role of X-ray analysis in determining the regioisomer structure unambiguously. These analyses contribute to understanding the spatial arrangement of atoms within (R)-3-Amino-3-(3-bromophenyl)propanoic acid and its implications for chemical reactivity and interaction (Kumarasinghe, V. Hruby, & G. Nichol, 2009).

Chemical Reactions and Properties

Research into the chemical reactions and properties of amino acids with bromophenyl groups sheds light on the reactivity and functionalization potential of (R)-3-Amino-3-(3-bromophenyl)propanoic acid. For example, the Rh(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids, as explored by Harada et al. (2007), involves carbonylative cyclization to yield indenones. This highlights the potential pathways for functionalizing the bromophenyl moiety in (R)-3-Amino-3-(3-bromophenyl)propanoic acid, offering insights into its reactivity and applications in synthetic chemistry (Harada, J. Nakanishi, Hirokazu Fujihara, Mamoru Tobisu, Y. Fukumoto, & N. Chatani, 2007).

Physical Properties Analysis

The physical properties of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. While specific studies on this compound may be limited, investigations into structurally related compounds provide valuable context. For instance, the crystal structure of optically active chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids, determined by Larsen and Marthi (1997), can offer insights into the physical characteristics of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, including its crystalline form and stability (Larsen & K. Marthi, 1997).

Chemical Properties Analysis

The chemical properties of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, such as acidity, basicity, and reactivity towards various reagents, are fundamental for its use in synthetic and medicinal chemistry. The synthesis and characterization of related compounds provide a foundation for understanding these properties. For example, the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid by Baba et al. (2018) demonstrate the intricate relationship between structure and reactivity, which could be extrapolated to (R)-3-Amino-3-(3-bromophenyl)propanoic acid (Baba, Koki Yamada, T. Satoh, Kazuhiro Watanabe, & T. Yoshioka, 2018).

Scientific Research Applications

  • Synthesis of Fluorescent d-Amino Acids

    • The synthesis of aromatic d-amino acids, including those similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, has been reported. These compounds can be incorporated into peptides using solid phase peptide synthesis and exhibit unique fluorescence properties, which are valuable in biochemical studies (Maity, Honcharenko, & Strömberg, 2015).
  • Preparation of Racemic Amino Acids

    • Research has focused on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid. These studies contribute to the field of organic chemistry and drug development (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
  • Synthesis of Stereoisomers of Amino Acids

    • The research has explored the synthesis of stereoisomers of amino acids like 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid, which shares structural similarities with (R)-3-Amino-3-(3-bromophenyl)propanoic acid. These compounds are significant for studying stereochemical properties in pharmaceuticals (Shiraiwa et al., 1998).
  • Synthesis of Neuroexcitant Analogues

    • Research includes the synthesis of analogues of neuroexcitant amino acids, akin to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, which are useful in neurological research and potential therapeutic applications (Pajouhesh et al., 2000).
  • Phytotoxic and Mutagenic Effects Studies

    • Studies on the phytotoxic and mutagenic effects of compounds including derivatives of (R)-3-Amino-3-(3-bromophenyl)propanoic acid provide insights into their environmental and biological impacts (Jităreanu et al., 2013).
  • Biocatalytic Synthesis of Amino Acid Derivatives

    • There is research on the biocatalytic synthesis of β-substituted-γ-amino acids, related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid. This approach offers environmentally friendly and efficient methods for producing optically active compounds (Mukherjee & Martínez, 2011).
  • Synthesis and Structural Studies

    • Research includes the synthesis and structural analysis of compounds derived from amino acids like (R)-3-Amino-3-(3-bromophenyl)propanoic acid. This type of study is crucial for the development of new materials and pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
  • Enzymatic Preparation of Stereoisomers

    • Enzymatic methods have been explored for preparing stereoisomers of amino acids, offering insights into sustainable and efficient production methods for compounds structurally similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid (Chen et al., 2011).
  • Synthesis of Fluorinated Amino Acids

    • The asymmetric synthesis of fluorinated amino acids, which can be related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, has applications in pharmaceutical and biochemical research (Monclus, Masson, & Luxen, 1995).
  • Preparation of Key Intermediates for Drug Synthesis

    • Research on the preparation of key intermediates for drug synthesis, such as those related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, contributes significantly to the field of medicinal chemistry (Zhong et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(3R)-3-amino-3-(3-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYAXKJHJUXZOT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353314
Record name (r)-3-amino-3-(3-bromo-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-bromophenyl)propanoic acid

CAS RN

788153-27-5
Record name (r)-3-amino-3-(3-bromo-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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